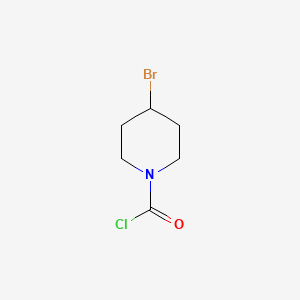

4-Bromopiperidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromopiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9BrClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and carbonyl chloride functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromopiperidine with phosgene (COCl2) under controlled conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-Bromopiperidine-1-carbonyl chloride may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of protective equipment and safety protocols is essential due to the hazardous nature of the reagents involved .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromopiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 4-aminopiperidine derivatives or 4-thiopiperidine derivatives can be formed.

Hydrolysis Product: 4-Bromopiperidine-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of 4-Bromopiperidine-1-carbonyl chloride typically involves the chlorination of 4-bromopiperidine using thionyl chloride or oxalyl chloride. The reaction can be summarized as follows:4 Bromopiperidine+SOCl2→4 Bromopiperidine 1 carbonyl chloride+SO2+HCl

Pharmaceutical Applications

1. Drug Development

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It has been reported in the preparation of compounds targeting central nervous system disorders, including analgesics and antipsychotics. For instance, derivatives of this compound have shown potential as inhibitors for certain types of cancer and neurological diseases.

Case Study: Antidepressants

A notable application is in the synthesis of antidepressant agents. Research has demonstrated that modifications on the piperidine ring can lead to enhanced efficacy and reduced side effects compared to existing drugs. A study published in Bioorganic Medicinal Chemistry Letters highlighted how derivatives synthesized from this compound exhibited significant serotonin reuptake inhibition, a common mechanism for antidepressant activity .

Agrochemical Applications

2. Pesticide Development

In agrochemistry, this compound serves as a precursor for developing novel pesticides. Its ability to undergo further functionalization allows chemists to design compounds with specific biological activities against pests.

Data Table: Pesticidal Activity

| Compound Name | Target Pest | Activity Level | Reference |

|---|---|---|---|

| 4-Bromopiperidine Derivative | Aphids | High | Journal of Agricultural Chemistry |

| 4-Bromopiperidine Derivative | Leafhoppers | Moderate | Journal of Agricultural Chemistry |

Material Science Applications

3. Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in creating polymers with specific functionalities. By incorporating this compound into polymer backbones, researchers can tailor materials for drug delivery systems or advanced coatings.

Case Study: Drug Delivery Systems

Research has shown that polymers synthesized from this compound can enhance the solubility and bioavailability of poorly soluble drugs. A study demonstrated that piperidine-based polymers improved the release profiles of certain anticancer drugs when tested in vitro .

Wirkmechanismus

The mechanism of action of 4-Bromopiperidine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful in the synthesis of bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloropiperidine-1-carbonyl chloride

- 4-Fluoropiperidine-1-carbonyl chloride

- 4-Iodopiperidine-1-carbonyl chloride

Comparison: 4-Bromopiperidine-1-carbonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and selectivity in chemical reactions .

Biologische Aktivität

4-Bromopiperidine-1-carbonyl chloride (CAS No. 2287340-59-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₆H₈BrClN

- Molecular Weight : 207.49 g/mol

- Log P (octanol-water partition coefficient) : 2.96, indicating moderate lipophilicity.

- Solubility : High solubility in organic solvents.

Research indicates that this compound may function through several mechanisms, particularly as an inhibitor of reactive oxygen species (ROS) and as a potential modulator of protein interactions. Notably, it has been studied for its effects on DNA damage repair mechanisms and its role in reducing cyclobutene pyrimidine dimers (CPDs) in UV-exposed cells .

Inhibition of Reactive Oxygen Species

One of the significant findings regarding this compound is its ability to inhibit the formation of reactive oxygen species. In vitro studies have demonstrated that this compound can reduce oxidative stress markers and improve cellular viability under UV exposure conditions .

Anticancer Potential

The compound has shown promise in anticancer research, particularly in targeting the NOX1 holoenzyme involved in cancer progression. Modifications to the compound have led to derivatives that exhibit enhanced binding affinity to specific protein targets, demonstrating potential as small-molecule inhibitors in cancer therapy .

Study on UV-Induced DNA Damage

In a study involving human skin explants, topical application of this compound derivatives significantly reduced the formation of CPDs caused by UV radiation. This suggests a protective role against UV-induced carcinogenesis, highlighting its potential application in dermatological formulations aimed at preventing skin cancer .

In Vitro Binding Studies

Isothermal calorimetric binding studies revealed that modified forms of this compound exhibited high affinity (KD = 2 nM) for the Noxo1 peptide, further supporting its role as a potent inhibitor in oxidative stress pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 207.49 g/mol |

| Log P | 2.96 |

| Solubility | High |

| Binding Affinity (Noxo1) | KD = 2 nM |

| Toxicity in Human Cells | Non-toxic |

Eigenschaften

IUPAC Name |

4-bromopiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMDVPYQUGXVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.